Rac.-1-mercapto-1-phenyl-2-propanone
Description
Rac.-1-mercapto-1-phenyl-2-propanone is a racemic thiol-containing aromatic ketone with the molecular formula C₁₀H₁₀OS. Its structure features a mercapto (-SH) group and a phenyl ring attached to the first carbon of a propan-2-one backbone. The racemic nature implies equal proportions of (R)- and (S)-enantiomers, which may influence its reactivity and biological interactions.
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-phenyl-1-sulfanylpropan-2-one |
InChI |
InChI=1S/C9H10OS/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3 |
InChI Key |
NJECUOJMXHTVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Reactivity: The mercapto group (-SH) in this compound and Methyl-2-mercaptoacetate confers nucleophilic reactivity, enabling thiol-ene click chemistry or disulfide bond formation. However, the phenyl group in the former increases steric hindrance and lipophilicity compared to Methyl-2-mercaptoacetate. Methoxy derivatives (e.g., (S)-(+)-1-Methoxy-2-propanol) lack thiol reactivity but are utilized in polar solvent applications due to hydroxyl and ether groups .
Regulatory and Safety Profiles: 1-Mercapto-2-propanol, a simpler analog, is regulated under multiple hazardous substance lists (e.g., GESAMP, Maine Chemicals of High Concern) due to inhalation risks and cumulative toxicity . This compound may exhibit enhanced bioaccumulation risks due to its aromatic moiety.
Synthetic Applications: Methyl-2-mercaptoacetate is employed in rhodanine synthesis via reactions with phenyl isothiocyanates under microwave conditions . This compound could serve as a precursor in similar pathways but with altered regioselectivity due to steric effects.
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